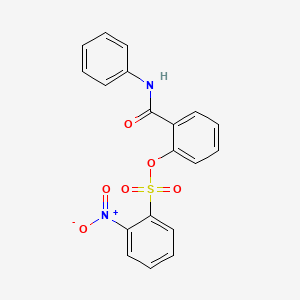![molecular formula C23H17Cl2N3O3S B10875715 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a trimethyl-oxothieno-pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzoyl chloride. This intermediate is synthesized by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoyl Chloride: An intermediate used in the synthesis of various organic compounds.
2-Chlorobenzamide: A degradation product of certain insecticides.
2-Chlorobenzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17Cl2N3O3S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-12-13(2)32-20-19(12)23(31)27(14(3)26-20)28(21(29)15-8-4-6-10-17(15)24)22(30)16-9-5-7-11-18(16)25/h4-11H,1-3H3 |
InChI Key |
ARZQYVBMMZNSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N(C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B10875636.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875659.png)

![2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10875666.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![4-(furan-2-yl)-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875698.png)
![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
